3-Aminocarbonyl-2-fluorophenylboronic acid
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Overview
Description
3-Aminocarbonyl-2-fluorophenylboronic acid: is an organic compound with the molecular formula C7H7BFNO3. It is a boronic acid derivative that contains an amino group, a carbonyl group, and a fluorine atom attached to a phenyl ring.
Mechanism of Action
Target of Action
The primary target of 3-Aminocarbonyl-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 182945 and a density of 14±01 g/cm3 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Additionally, the compound is only marginally stable in water, undergoing hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of 3-Aminocarbonyl-2-fluorophenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Aminocarbonyl-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
Chemistry: 3-Aminocarbonyl-2-fluorophenylboronic acid is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the detection and quantification of carbohydrates .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface modification .
Comparison with Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the amino and carbonyl groups.
Phenylboronic acid: Lacks the fluorine, amino, and carbonyl groups.
3-Aminophenylboronic acid: Similar structure but lacks the fluorine atom.
Uniqueness: 3-Aminocarbonyl-2-fluorophenylboronic acid is unique due to the presence of the amino, carbonyl, and fluorine groups on the phenyl ring. These functional groups confer distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry and biology .
Properties
IUPAC Name |
(3-carbamoyl-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTYOTCFMGEGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-76-9 |
Source
|
Record name | (3-carbamoyl-2-fluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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